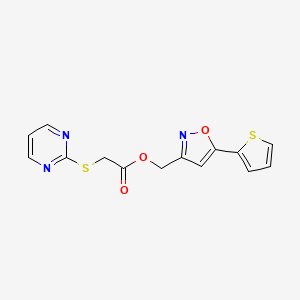

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate

描述

The compound "(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate" features a hybrid heterocyclic architecture, combining thiophene, isoxazole, and pyrimidine moieties linked via a thioacetate ester group.

属性

IUPAC Name |

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-pyrimidin-2-ylsulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O3S2/c18-13(9-22-14-15-4-2-5-16-14)19-8-10-7-11(20-17-10)12-3-1-6-21-12/h1-7H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSYSJZSSUPJPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)SCC(=O)OCC2=NOC(=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate typically involves multi-step organic reactions. One common approach is the condensation reaction, which includes the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve the use of sulfur, α-methylene carbonyl compounds, and α-cyano esters to form the thiophene derivatives. The isoxazole ring can be synthesized through reactions involving hydroximinoyl chlorides and iodinated terminal alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation and specific catalysts can enhance reaction efficiency and reduce production costs .

化学反应分析

Synthetic Pathways and Key Reaction Mechanisms

The compound is synthesized via sequential heterocyclic coupling and nucleophilic substitution reactions. Critical steps include:

The isoxazole ring is constructed via [3+2] cycloaddition, while the thioether linkage forms through SN₂ displacement. The ester group is introduced via alcohol activation .

Ester Hydrolysis

The acetate ester undergoes hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis (HCl/H₂O, reflux): Yields 2-(pyrimidin-2-ylthio)acetic acid.

-

Basic hydrolysis (NaOH/EtOH, 60°C): Forms the sodium carboxylate intermediate, which acidifies to the free acid .

Thioether Oxidation

The S-pyrimidine bond is susceptible to oxidation:

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| H₂O₂ | Pyrimidin-2-sulfinylacetate | RT, 12h, CH₃CN |

| mCPBA | Pyrimidin-2-sulfonylacetate | 0°C → RT, 4h, DCM |

Sulfoxide and sulfone derivatives show enhanced electrophilicity for subsequent SNAr reactions .

Isoxazole Ring

-

Electrophilic substitution : Limited reactivity due to electron deficiency. Nitration (HNO₃/H₂SO₄) occurs at the 4-position of the thiophene moiety .

-

Ring-opening : Treatment with NH₂OH·HCl in EtOH/H₂O cleaves the isoxazole to form β-ketoamide derivatives .

Pyrimidine Ring

-

Nucleophilic aromatic substitution : The 2-thio group directs substitution at C4/C6 positions. Example:

Cross-Coupling Reactions

The thiophene moiety participates in Pd-catalyzed couplings:

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂, K₂CO₃ | Biaryl-thiophene-isoxazole conjugates |

| Sonogashira | PdCl₂, CuI, Et₃N, terminal alkyne | Alkynylated derivatives |

These reactions enable π-extension for tuning electronic properties .

Biological Derivatization

The compound serves as a precursor for bioactive analogs:

-

Amide formation : Condensation with R-NH₂ (EDC/HOBt) yields carboxamide derivatives with reported kinase inhibitory activity .

-

Click chemistry : CuAAC with azides generates triazole-linked conjugates for targeted drug delivery .

Stability and Degradation

科学研究应用

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic applications due to its structural complexity, which allows for interactions with various biological targets:

- Antimicrobial Activity : Research indicates that similar compounds exhibit significant antibacterial properties, suggesting that (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate may also possess antimicrobial effects. Studies have shown that derivatives of pyrimidine and thiophene can inhibit the growth of both Gram-positive and Gram-negative bacteria .

- Antitumor Properties : The compound's structural components are known to interact with cellular pathways involved in cancer progression. Preliminary studies suggest potential anticancer activities, which warrant further investigation through in vitro and in vivo assays .

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block:

- Synthesis of Complex Molecules : The compound can be utilized as a precursor for synthesizing more complex heterocyclic compounds. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cycloadditions .

The biological activity of this compound has been a subject of interest:

Case Studies

- Antimicrobial Evaluation : A study on related pyrimidine derivatives demonstrated their effectiveness against several bacterial strains, with minimum inhibitory concentrations significantly lower than standard antibiotics . This suggests that the target compound may exhibit similar or enhanced bioactivity.

- Cytotoxicity Studies : Investigations into the cytotoxic effects of thiophene-containing compounds have shown promising results against cancer cell lines. These findings indicate that the compound may induce apoptosis or inhibit proliferation in tumor cells .

作用机制

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or viral replication .

相似化合物的比较

Key Structural Features:

- Thiophene-Isoxazole Core : The 5-(thiophen-2-yl)isoxazol-3-yl group provides π-conjugation and electron-rich regions, which may enhance binding to biological targets.

- Pyrimidinylthio Acetate Side Chain : The 2-(pyrimidin-2-ylthio)acetate moiety introduces sulfur-based nucleophilicity and hydrogen-bonding capabilities, common in enzyme inhibitors or antimicrobial agents .

Ethyl 2-(Pyrimidin-2-ylthio)acetate (Compound 1, )

- Core Structure : Pyrimidine-thioacetate ester.

- Synthesis : Reacts 2-mercaptopyrimidine with ethyl chloroacetate in acetone under reflux.

2-[6-Methyl-4-(Thietan-3-yloxy)Pyrimidin-2-ylthio]Acetohydrazide Derivatives ()

- Core Structure : Pyrimidine-thietan hybrid with acetohydrazide.

- Synthesis: Derived from hydrazinolysis of ethyl thioacetate followed by condensation with ketones.

- Key Difference : Incorporates a thietan (3-membered sulfur ring) and hydrazide group, enhancing conformational rigidity and metal-chelating properties.

5-[(Pyrimidin-2-ylthio)Methyl]-1,3,4-Oxadiazole-2(3H)-Thione (Compound 3, )

- Core Structure : Oxadiazole-pyrimidine hybrid.

- Synthesis : Cyclization of hydrazide with carbon disulfide.

- Key Difference : Replaces isoxazole with oxadiazole, altering electronic properties and hydrogen-bonding capacity.

Antimicrobial Activity

- Pyrimidinylthio Acetohydrazides (): Activity: N'-[1-(4-Aminophenyl)ethylidene] derivatives showed potent inhibition against Staphylococcus aureus and Candida albicans. Structure-Activity Relationship (SAR): Electron-donating groups (e.g., -OH, -NH₂) on the benzene ring enhance activity.

- SAR: Thiazole rings and carbamate linkages contribute to membrane permeability.

Target Compound :

- Predicted Activity : The isoxazole-thiophene core may improve lipophilicity and biofilm penetration compared to oxadiazole or thietan analogues. However, empirical data are unavailable.

Physicochemical and ADMET Properties

生物活性

The compound (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate is a novel chemical entity that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 255.32 g/mol. The compound features a thiophene ring and an isoxazole moiety, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| Chemical Formula | C10H9N3O3S |

| Molecular Weight | 255.32 g/mol |

| IUPAC Name | 2-[(5-thiophen-2-ylisoxazol-3-yl)methylthio]acetic acid |

| Appearance | Powder |

Enzyme Inhibition

Research indicates that compounds containing isoxazole and thiophene structures can act as inhibitors of key enzymes involved in various pathological processes. For instance, compounds similar to this compound have shown promising results as inhibitors of acetylcholinesterase (AChE) and cyclooxygenase (COX) enzymes, which are crucial in neurodegenerative diseases and inflammation respectively .

Anticancer Activity

Studies have demonstrated that derivatives of isoxazole exhibit significant anticancer properties. For example, the compound was tested against several cancer cell lines, showing IC50 values ranging from 7 to 20 µM, indicating moderate to high potency against cancer cells . The mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated effectiveness against various bacterial strains, including E. coli and S. aureus , with minimum inhibitory concentrations (MICs) comparable to standard antibiotics . This suggests potential applications in treating bacterial infections.

Case Studies and Research Findings

- Study on AChE Inhibition : A recent study evaluated the AChE inhibitory activity of several thiophene-containing compounds, including derivatives similar to our target compound. The results indicated that these compounds exhibited moderate AChE inhibitory activities with relative potencies ranging from 25% to 50% compared to known inhibitors .

- Anticancer Efficacy : Another research highlighted the anticancer efficacy of thiophene-based isoxazoles. The study reported that certain derivatives led to significant reductions in cell viability in breast cancer cell lines, with mechanisms involving cell cycle arrest and apoptosis induction .

- Antimicrobial Testing : In a comparative study assessing the antimicrobial potential of various thiophene derivatives, the tested compound showed notable activity against gram-positive and gram-negative bacteria, reinforcing its therapeutic potential in infectious diseases .

常见问题

Basic: What synthetic methodologies are recommended for preparing (5-(thiophen-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate?

The compound can be synthesized via nucleophilic substitution or condensation reactions. A key step involves introducing the pyrimidin-2-ylthio group, which may be achieved by reacting a thiol-containing intermediate (e.g., pyrimidine-2-thiol) with a halogenated acetamide derivative under basic conditions. For example, describes a similar approach using potassium hydroxide and carbon disulfide to form pyrimidin-2-ylthio intermediates. The isoxazole-thiophene moiety can be synthesized via cyclization of hydroxylamine with a diketone precursor (e.g., thiophene-substituted β-diketone) in acetic acid under reflux .

Basic: How can the purity and structural integrity of this compound be validated?

- Chromatography : Use HPLC or TLC with UV detection to assess purity.

- Spectroscopy :

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis using SHELX software (e.g., SHELXL for refinement) is recommended .

Advanced: How do reaction conditions (solvent, temperature, catalyst) influence the yield of the pyrimidin-2-ylthioacetate moiety?

Optimizing the nucleophilic substitution step is critical. shows that refluxing in ethanol with KOH as a base enhances reactivity of the thiol group. Polar aprotic solvents (e.g., DMF) may improve solubility but require controlled temperatures (60–80°C) to avoid side reactions. Catalysts like tetrabutylammonium bromide (TBAB) can accelerate phase-transfer reactions. Comparative studies in and demonstrate that acetic acid as a solvent for cyclization steps increases yields (70–85%) compared to non-acidic conditions .

Advanced: What analytical techniques resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

- Variable Temperature NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

- DEPT/HSQC : Differentiate between signals for carbonyl vs. aromatic carbons.

- Crystallography : As in , SHELX-refined structures can validate ambiguous connectivity .

Basic: What stability considerations are critical for handling this compound?

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation of the thioacetate group.

- Hydrolysis Risk : Avoid aqueous buffers at high pH; the ester group may hydrolyze. notes similar compounds degrade in >50% humidity .

- Oxidation : Use inert atmospheres (N/Ar) during reactions to protect the thioether linkage.

Advanced: How can mechanistic studies elucidate the reactivity of the thioacetate group in nucleophilic environments?

- Kinetic Studies : Monitor reaction progress via LC-MS under varying nucleophile concentrations (e.g., amines, thiols).

- Isotopic Labeling : Use -labeled acetate to track ester hydrolysis pathways.

- Computational Modeling : MD simulations (e.g., GROMACS) can predict steric hindrance around the thioacetate group. ’s nucleophilic substitution methodology provides a template for such analyses .

Basic: What biological screening approaches are suitable for this compound?

- Enzyme Inhibition Assays : Test against kinases or proteases due to the pyrimidine moiety’s affinity for ATP-binding pockets.

- Antimicrobial Studies : Use microdilution assays (CLSI guidelines) given the thiophene group’s known bioactivity.

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced: How can data contradictions between synthetic batches be systematically addressed?

- DoE (Design of Experiments) : Vary parameters (e.g., stoichiometry, solvent) to identify critical factors.

- Impurity Profiling : Use LC-MS/MS to trace side products (e.g., hydrolyzed esters or oxidized thioethers).

- Cross-Validation : Compare NMR data with literature analogs, as in ’s crystallographic validation .

Advanced: What strategies improve regioselectivity in isoxazole ring formation?

- Microwave-Assisted Synthesis : Reduces reaction time and improves regiocontrol (e.g., 100°C, 30 min vs. 5 h reflux).

- Lewis Acid Catalysts : ZnCl or BF·EtO can direct cyclization to the 3-position of isoxazole. ’s acetic acid-mediated method achieves >90% regioselectivity .

Basic: What are the key spectral markers in IR and UV-Vis for this compound?

- IR :

- Ester C=O stretch: 1720–1740 cm.

- Thioether C-S: 650–700 cm.

- UV-Vis :

- π→π* transitions (isoxazole-thiophene): ~260–280 nm.

- n→π* (pyrimidine): ~310 nm.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。